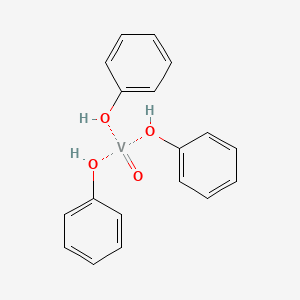

Oxotriphenoxyvanadium

Description

Oxotriphenoxyvanadium (C₅₄H₄₅O₄Si₃V), also known as tris(triphenylsiloxy)vanadium oxide, is a vanadium(V)-based coordination complex characterized by a central vanadium atom bonded to three triphenylsiloxy ligands and an oxo group. This compound exhibits a distorted trigonal bipyramidal geometry, with the oxygen atoms occupying equatorial positions and the oxo group in the axial plane . Its synthesis typically involves the reaction of vanadium oxytrichloride (VOCl₃) with triphenylsilanol under inert conditions, yielding a thermally stable, air-sensitive solid .

Properties

CAS No. |

30707-87-0 |

|---|---|

Molecular Formula |

C18H18O4V |

Molecular Weight |

349.3 g/mol |

IUPAC Name |

oxovanadium;phenol |

InChI |

InChI=1S/3C6H6O.O.V/c3*7-6-4-2-1-3-5-6;;/h3*1-5,7H;; |

InChI Key |

HKIVJTYRVDBFLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.O=[V] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxotriphenoxyvanadium can be synthesized through the reaction of vanadium pentoxide (V2O5) with triphenol in the presence of a suitable solvent such as toluene. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction can be represented as follows:

[ \text{V}_2\text{O}_5 + 3 \text{C}_6\text{H}_5\text{OH} \rightarrow 2 \text{VO}(\text{OC}_6\text{H}_5)_3 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of oxotriphenoxyvanadium may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Oxotriphenoxyvanadium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state vanadium compounds.

Reduction: It can be reduced to lower oxidation state vanadium compounds.

Substitution: The phenoxy groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Ligand exchange reactions can be carried out using various nucleophiles such as amines and phosphines.

Major Products:

Oxidation: Formation of vanadium(V) oxo complexes.

Reduction: Formation of vanadium(III) or vanadium(IV) complexes.

Substitution: Formation of new vanadium complexes with different ligands.

Scientific Research Applications

Oxotriphenoxyvanadium has several scientific research applications, including:

Catalysis: It is used as a catalyst in various organic transformations, including oxidation reactions and polymerization processes.

Materials Science: It is investigated for its potential use in the development of advanced materials, such as vanadium-based ceramics and coatings.

Biological Studies: It is studied for its potential biological activity, including its effects on enzyme activity and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to vanadium deficiency or imbalance.

Mechanism of Action

The mechanism of action of oxotriphenoxyvanadium involves its interaction with molecular targets such as enzymes and cellular receptors. The oxo group and phenoxy ligands play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, influencing cellular redox states and modulating enzyme activity. The pathways involved include oxidative stress response and signal transduction mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Analogous Vanadium Complexes

Structural and Electronic Properties

Oxotriphenoxyvanadium is distinguished from other vanadium complexes by its ligand architecture. Below is a comparative analysis of key structural parameters:

The shorter V–O bond in oxotriphenoxyvanadium compared to R-Mian complexes suggests stronger π-backbonding due to the electron-withdrawing siloxy groups. However, the O-vanillin semicarbazone complex exhibits even shorter bonds, likely due to the chelating nature of the ligand enhancing electron density at the vanadium center .

Catalytic Activity

Oxotriphenoxyvanadium demonstrates moderate catalytic efficiency in epoxidation reactions, achieving ~60% yield for styrene epoxidation at 80°C . In contrast:

- [VO(O-vanillin semicarbazone)] shows higher activity (~85% yield) under similar conditions, attributed to its accessible redox-active vanadium center .

- R-Mian complexes exhibit superior selectivity (>90%) in asymmetric oxidations but require lower temperatures (25°C) to maintain stability .

Key Research Findings

- Spectroscopic Signatures: The UV-Vis spectrum of oxotriphenoxyvanadium features a broad absorption band at 450 nm (ε = 1,200 M⁻¹cm⁻¹), indicative of ligand-to-metal charge transfer (LMCT) transitions . This contrasts with the sharper bands observed in O-vanillin semicarbazone complexes (~420 nm) .

- Redox Behavior: Cyclic voltammetry reveals a quasi-reversible V(V)/V(IV) redox couple at +0.75 V (vs. Ag/AgCl) for oxotriphenoxyvanadium, less pronounced than the reversible couples in R-Mian complexes (+0.55 V) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.